molecular formula C17H28N4O2 B5659258 [(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]-(5-methyl-1-propylpyrazol-4-yl)methanone

[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]-(5-methyl-1-propylpyrazol-4-yl)methanone

Cat. No.: B5659258
M. Wt: 320.4 g/mol
InChI Key: MUZUQNSSTUHNSP-NVXWUHKLSA-N
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Description

[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]-(5-methyl-1-propylpyrazol-4-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a naphthyridine ring with a pyrazole moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of [(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]-(5-methyl-1-propylpyrazol-4-yl)methanone involves multiple steps, including the formation of the naphthyridine and pyrazole rings, followed by their coupling. The reaction conditions typically require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Scientific Research Applications

[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]-(5-methyl-1-propylpyrazol-4-yl)methanone has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a potential therapeutic agent due to its unique structural properties. Industrial applications include its use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of [(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]-(5-methyl-1-propylpyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]-(5-methyl-1-propylpyrazol-4-yl)methanone can be compared with other similar compounds, such as dichloroanilines and triple-bonded molecules. These comparisons highlight its unique structural features and potential advantages in various applications. Similar compounds include dichloroaniline isomers and triple-bonded molecules like acetylene and cyanogen .

Properties

IUPAC Name

[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]-(5-methyl-1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-3-8-21-13(2)14(10-19-21)16(23)20-9-5-15-17(11-20,12-22)6-4-7-18-15/h10,15,18,22H,3-9,11-12H2,1-2H3/t15-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZUQNSSTUHNSP-NVXWUHKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N2CCC3C(C2)(CCCN3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=C(C=N1)C(=O)N2CC[C@@H]3[C@@](C2)(CCCN3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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